

An In-depth Technical Guide to the Thermodynamic Properties of Alkylated Benzenes

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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of common alkylated benzenes. It includes quantitative data, detailed experimental protocols for determining these properties, and a discussion of their application in computational drug development.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For alkylated benzenes, which are foundational structures in many pharmaceutical compounds, understanding these properties is crucial for predicting molecular interactions and stability. Key properties include the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and isobaric heat capacity (C_p).

Data presented are for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Thermodynamic Properties of Selected Alkylated Benzenes (Ideal Gas Phase)

Compound	Formula	$\Delta_f H^\circ$ (kJ/mol)	S° (J/mol·K)	C_p (J/mol·K)
Toluene	C₇H₈	50.00[1]	320.66	103.7[1]
o-Xylene	C ₈ H ₁₀	19.0	353.4	126.7
m-Xylene	C ₈ H ₁₀	17.2	357.6	129.2
p-Xylene	C ₈ H ₁₀	17.9	352.5	126.7
Ethylbenzene	C ₈ H ₁₀	29.91[2]	360.8	129.8

| Cumene | C₉H₁₂ | 3.9 | 389.7 | 153.0[3] |

Note: Data for xylenes are sourced from various compilations and may show slight variations. Values presented here are representative.

Table 2: Liquid Phase Enthalpy of Formation

Compound	Formula	$\Delta_f H^\circ$ liquid (kJ/mol)
Benzene	C₆H₆	49.0[4][5]
Toluene	C ₇ H ₈	12.0[1][6]
Ethylbenzene	C ₈ H ₁₀	-12.5[7]

| Cumene | C₉H₁₂ | -44.15[3] |

Experimental Protocols for Thermodynamic Characterization

The precise measurement of thermodynamic properties is fundamental to chemical and pharmaceutical sciences. The following are detailed methodologies for key experimental techniques.

Determination of Enthalpy of Formation ($\Delta_f H^\circ$) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$).^{[8][9]} This is achieved using a constant-volume (bomb) calorimeter.^[10]

Methodology:

- **Calibration:** The heat capacity (C) of the calorimeter is determined by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid.^[10] A known mass of the calibrant is burned, and the resulting temperature change (ΔT) is measured. C is calculated as $C = |q_{\text{known}}| / \Delta T$.
- **Sample Preparation:** A precisely weighed pellet of the alkylated benzene sample is placed in the crucible inside the bomb calorimeter. A fuse wire is positioned to contact the sample.
- **Combustion:** The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~30 atm). The bomb is then placed in the calorimeter's water-filled insulating jacket. The sample is ignited via the fuse wire.
- **Data Acquisition:** The temperature of the water surrounding the bomb is monitored with high precision. The maximum temperature change (ΔT) resulting from the combustion is recorded.
- **Calculation:**
 - The heat released by the reaction at constant volume (q_v) is calculated: $q_v = -C * \Delta T$. This value is equal to the change in internal energy (ΔE) for the reaction.^[10]
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from ΔE , accounting for the change in the number of moles of gas (Δn_{gas}) in the reaction: $\Delta_c H^\circ = \Delta E + \Delta n_{\text{gas}} * RT$.
 - Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) of the compound is determined using Hess's Law^[4]: $\Delta_f H^\circ(\text{compound}) = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants}) - \Delta_c H^\circ$. The $\Delta_f H^\circ$ values for the combustion products (CO_2 and H_2O) are well-established.^{[8][9]}

Determination of Heat Capacity (C_p) and Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy, preventing heat exchange with the surroundings.

[11] From these heat capacity measurements, the standard molar entropy (S°) can be calculated using the Third Law of Thermodynamics.[12]

Methodology:

- **Sample Loading:** A known mass of the alkylated benzene sample is sealed in a sample vessel within the calorimeter. The vessel is typically filled under vacuum to ensure no atmospheric gases are present.
- **Cooling:** The sample vessel is cooled to a very low temperature, often near absolute zero (e.g., using liquid helium).
- **Heating Increments:** The sample is heated in a series of small, precise, and controlled energy increments (ΔH). An electrical heater provides the energy.
- **Temperature Measurement:** After each energy input, the system is allowed to reach thermal equilibrium. The resulting temperature increase (ΔT) is measured with a high-precision thermometer (e.g., a platinum resistance thermometer).
- **Heat Capacity Calculation:** The heat capacity at a given temperature is calculated as $C_p = \Delta H / \Delta T$. This process is repeated over the entire temperature range of interest (e.g., from near 0 K to above room temperature).
- **Entropy Calculation:** The absolute entropy at a standard temperature (e.g., 298.15 K) is determined by integrating the heat capacity data, divided by temperature, from 0 K to the target temperature. This requires accounting for the entropy of any phase transitions (e.g., melting) that occur within the temperature range.[12] $S^\circ(T) = \int(\text{from } 0 \text{ to } T) [C_p(T') / T'] dT'$

Application in Drug Development

The thermodynamic properties of molecular fragments, such as alkylated benzene rings, are critical inputs for computational models used in drug discovery and development.[13][14] These

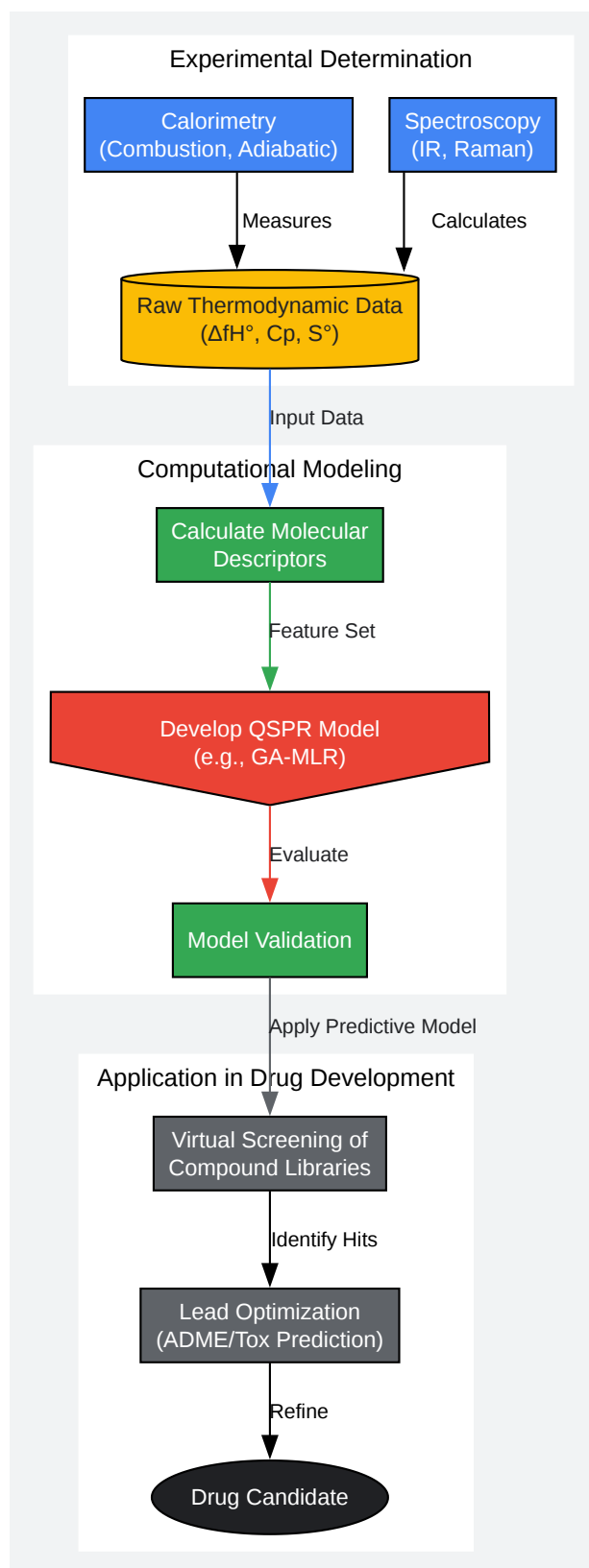
properties help elucidate the driving forces behind ligand-target binding and predict a drug candidate's physicochemical behavior.[\[13\]](#)

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical tools that correlate a molecule's structural or physicochemical features (descriptors) with its macroscopic properties, such as solubility or binding affinity.[\[15\]](#)
[\[16\]](#) Thermodynamic properties like enthalpy of formation are powerful descriptors because they quantify the energetic stability of a molecule.

- **Solubility Prediction:** The energy required to transfer a molecule from a solvent to the gas phase (a process related to enthalpy) is a key factor in its solubility. QSPR models use thermodynamic descriptors to predict the aqueous solubility of drug-like compounds.[\[17\]](#)
- **Binding Affinity:** The binding of a drug to its target protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[\[13\]](#) By understanding the thermodynamic profile of different molecular fragments, chemists can rationally design molecules with more favorable binding characteristics (e.g., enthalpy-driven binding, which is often associated with higher specificity).[\[13\]](#)[\[14\]](#)

The workflow below illustrates how experimentally determined thermodynamic data are leveraged in the development of predictive QSPR models for drug discovery.



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Workflow for Applying Thermodynamic Data in Drug Discovery.

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